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Compound of Interest

Compound Name: Derrisisoflavone H

Cat. No.: B15591509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of
Derrisisoflavone H, a prenylated isoflavone with significant interest in natural product research
and drug development. This document details the structural information, proposed
fragmentation pathways, and experimental protocols relevant to its characterization by high-
resolution mass spectrometry.

Introduction to Derrisisoflavone H

Derrisisoflavone H is a complex isoflavonoid isolated from the plant Derris robusta. Its
chemical structure combines a core isoflavone skeleton with a fused furan ring and a prenyl
group, contributing to its unique biological activities. Accurate characterization of its structure
and fragmentation behavior is crucial for its identification in complex mixtures, metabolism
studies, and further pharmacological development.

Molecular Structure:
e Molecular Formula: C26H2607
e Molecular Weight: 450.48 g/mol

e Monoisotopic Mass: 450.1678 Da
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High-Resolution Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for
the structural elucidation of Derrisisoflavone H. In negative ion mode, it typically forms a

deprotonated molecule [M-H]~.

Parameter Value Reference
Precursor lon (m/z) 449.1608 [M-H]~ [1]
Calculated Exact Mass 449.1606 (for C26H2507) [1]

Proposed Mass Spectrometry Fragmentation
Pathway

The fragmentation of Derrisisoflavone H in negative ion mode ESI-MS/MS is proposed to
proceed through several key pathways, characteristic of both isoflavones and prenylated
flavonoids. The primary fragmentation mechanisms include the loss of the prenyl group, retro-
Diels-Alder (RDA) cleavage of the C-ring, and the loss of small neutral molecules.

A proposed fragmentation pathway is visualized below. This pathway is based on established
fragmentation patterns of similar isoflavonoid structures.
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Caption: Proposed fragmentation pathway of deprotonated Derrisisoflavone H.

Tabulated Fragmentation Data

The following table summarizes the expected major fragment ions of Derrisisoflavone H
based on the proposed fragmentation pathway. The relative abundance is an estimation based
on typical fragmentation patterns of similar compounds and should be confirmed by
experimental data.

Estimated
Proposed Proposed .
Fragment lon Calculated m/z ) Relative
Formula Fragmentation
Abundance
[M-H]~ C26H2507~ 449.1608 Precursor lon 100%
Loss of prenyl
[M-H-CsHs]~ C21H1707~ 381.0974 60-80%
group
Loss of methyl
radical from
[M-H-CsHs-CHs]~  C20H1407~ 366.0740 20-40%

prenyl-cleaved

ion

Retro-Diels-Alder
13A- C12H1104~ 219.0657 ] 30-50%
fragment (A-ring)

Retro-Diels-Alder
13B- C14H1403~ 230.0943 _ 10-20%
fragment (B-ring)

Loss of carbon
[M-H-CO]~ C25H2506~ 421.1651 ] 5-15%
monoxide

Experimental Protocols

The following provides a detailed methodology for the high-resolution mass spectrometry
analysis of Derrisisoflavone H.

5.1. Sample Preparation
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o Extraction: Isolate Derrisisoflavone H from Derris robusta plant material using standard
chromatographic techniques (e.g., column chromatography over silica gel followed by
preparative HPLC).

o Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC-UV
and NMR spectroscopy.

o Sample Solution: Prepare a stock solution of purified Derrisisoflavone H in methanol or
acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final
concentration of 1-10 pg/mL with the initial mobile phase solvent.

5.2. High-Resolution Mass Spectrometry (HRESIMS) Analysis

The workflow for HRESIMS analysis is outlined below.
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Caption: Experimental workflow for LC-HRESIMS analysis of Derrisisoflavone H.

Instrumentation:

o Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The original
characterization was performed on a Shimadzu LC-IT-TOF mass spectrometer[1].
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e Liquid Chromatography: A UHPLC or HPLC system coupled to the mass spectrometer.
Instrumental Parameters:

« lonization Mode: Negative Electrospray lonization (ESI-).

o Capillary Voltage: 3.0 - 4.5 kV.

e Nebulizing Gas (N2): 1.5 L/min.

e Drying Gas (N2): 200 kPa.

o Heat Block Temperature: 200 °C.

o Detector Voltage: 1.6 - 1.7 kV.

e MS Scan Range: m/z 100 - 1000.

¢ Collision Energy (for MS/MS): Ramped from 20-50 eV to generate fragment ions.
Data Analysis:

o Determine the accurate mass of the deprotonated molecular ion and its fragment ions.

e Calculate the elemental composition of the precursor and fragment ions using the
instrument's software.

o Compare the observed fragmentation pattern with the proposed pathway and with data from
related compounds in the literature to confirm the structure of Derrisisoflavone H.

Conclusion

The mass spectrometric analysis of Derrisisoflavone H, particularly using high-resolution
techniques, provides invaluable data for its structural confirmation and identification. The
proposed fragmentation pathway, centered on the characteristic losses of its prenyl group and
retro-Diels-Alder cleavage, serves as a robust framework for its characterization. The detailed
experimental protocols provided herein offer a standardized approach for researchers in natural
product chemistry and drug development to reliably analyze this and other related
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isoflavonoids. Further studies involving tandem mass spectrometry (MS") can provide deeper
insights into the intricate fragmentation mechanisms of this complex natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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